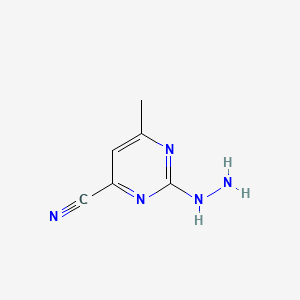

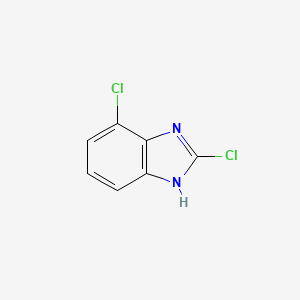

2,4-dichloro-1H-benzimidazole

Descripción general

Descripción

2,4-Dichloro-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at the 2 and 4 positions of the benzimidazole ring enhances its chemical reactivity and biological properties.

Mecanismo De Acción

Target of Action

2,4-Dichloro-1H-benzimidazole is a derivative of the benzimidazole family, which is known for its broad range of biological activities Benzimidazole derivatives have been reported to inhibit various enzymes, including urease and eukaryotic topoisomerase II . These enzymes play crucial roles in biological processes such as protein digestion and DNA replication, respectively.

Mode of Action

For instance, some benzimidazole derivatives can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . Others act as inhibitors of enzymes like urease and eukaryotic topoisomerase II , disrupting their normal function.

Biochemical Pathways

Benzimidazole derivatives have been reported to exert their antitumor activity through versatile mechanisms such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, and enzyme inhibition .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Benzimidazole derivatives have been reported to have moderate to high ability to scavenge peroxyl radicals , which could potentially lead to antioxidant activity. Additionally, some benzimidazole derivatives have shown significant anticancer activity .

Action Environment

It is known that the chemical properties of benzimidazole derivatives, such as solubility and stability, can be influenced by factors like ph and temperature .

Análisis Bioquímico

Biochemical Properties

2,4-Dichloro-1H-benzimidazole has been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF1) receptor This suggests that it interacts with this receptor, potentially influencing its function

Cellular Effects

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . These activities suggest that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It has been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF1) receptor . This suggests that it may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are known to be key components to functional molecules that are used in a variety of everyday applications . This suggests that this compound may have similar stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Benzimidazole derivatives have been found to exhibit a wide range of biological activities , suggesting that this compound may have similar dosage-dependent effects in animal models.

Metabolic Pathways

It has been found to be rapidly metabolized by human hepatic microsomes . This suggests that it may interact with enzymes or cofactors in these metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method is the reaction of o-phenylenediamine with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-1H-benzimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

Nucleophilic Substitution: Substituted benzimidazoles with various functional groups replacing the chlorine atoms.

Oxidation: Benzimidazole N-oxides.

Reduction: Reduced benzimidazole derivatives.

Aplicaciones Científicas De Investigación

2,4-Dichloro-1H-benzimidazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Comparación Con Compuestos Similares

2,4-Dichloro-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

2-Methylbenzimidazole: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.

2,5-Dichlorobenzimidazole: Similar structure but with chlorine atoms at different positions, leading to variations in its chemical and biological properties.

2-Chlorobenzimidazole:

The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical behavior and makes it a valuable compound in various fields of research and industry.

Propiedades

IUPAC Name |

2,4-dichloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIRVNDMYDSKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)

![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)

![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)

![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)